5-Oxo-2-undecyloxolane-3-carboxylic acid

Description

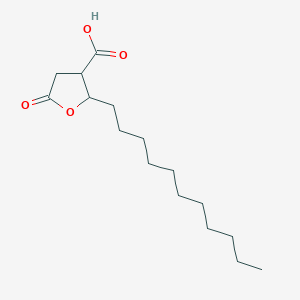

Structure

2D Structure

3D Structure

Properties

CAS No. |

143258-01-9 |

|---|---|

Molecular Formula |

C16H28O4 |

Molecular Weight |

284.39 g/mol |

IUPAC Name |

5-oxo-2-undecyloxolane-3-carboxylic acid |

InChI |

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-13(16(18)19)12-15(17)20-14/h13-14H,2-12H2,1H3,(H,18,19) |

InChI Key |

YPSIGAUTZWQJKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1C(CC(=O)O1)C(=O)O |

Origin of Product |

United States |

Stereochemical Considerations and Conformational Analysis of 5 Oxo 2 Undecyloxolane 3 Carboxylic Acid

Chiroptical Properties and Stereoisomer Differentiation:No data on the chiroptical properties, such as specific optical rotation ([α]) or circular dichroism (CD) spectra, for the stereoisomers of 5-Oxo-2-undecyloxolane-3-carboxylic acid could be located. Such data is essential for differentiating between the various stereoisomers.

While general information exists for the parent scaffold, 5-oxotetrahydrofuran-2-carboxylic acid , which can be synthesized from glutamic acid, these findings cannot be extrapolated to the undecyloxy derivative with scientific rigor. The presence of the long alkyl chain at the anomeric C2 position is expected to significantly impact the molecule's stereochemistry and conformational behavior.

Without experimental or computational data from peer-reviewed sources, any attempt to construct the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detail.

Synthetic Methodologies for 5 Oxo 2 Undecyloxolane 3 Carboxylic Acid and Its Analogs

Strategies for the Construction of the 5-Oxo-oxolane Ring System

The 5-oxo-oxolane ring, also known as a γ-butyrolactone, is a prevalent structural motif in numerous biologically active molecules and natural products. nih.gov Its synthesis has been a focal point of extensive research, leading to the development of diverse and efficient methodologies. nih.gov These strategies often prioritize stereochemical control, a critical aspect for ensuring the biological efficacy of the final compound.

Lactonization Reactions in Stereoselective Synthesis

Intramolecular esterification, or lactonization, of γ-hydroxy acids is a fundamental and widely utilized method for the construction of γ-butyrolactones. nih.gov This approach involves the cyclization of a linear precursor containing a carboxylic acid and a hydroxyl group separated by two carbon atoms. The stereochemistry of the final lactone is often dictated by the stereocenters present in the starting acyclic precursor.

Oxidative cyclization of 1,5-dienes using reagents like potassium permanganate (B83412) offers a powerful route to substituted tetrahydrofurans, which can be further oxidized to the desired lactones. The stereoselectivity of this process can be controlled by employing chiral auxiliaries attached to the diene substrate. For instance, the use of a (2R)-10,2-camphorsultam auxiliary has been shown to furnish the corresponding tetrahydrofuran (B95107) diol as a single diastereoisomer, which can then be converted to the trans-substituted lactone. rsc.org

Another prominent strategy involves the carboxylative cyclization of allylic alcohols. acs.org This method utilizes a photoredox/hydrogen atom transfer (HAT) co-catalysis system to generate a CO₂ radical anion from a formate (B1220265) salt. This radical then adds to the alkene of the allylic alcohol, initiating a sequence of carboxylation and cyclization to yield the γ-butyrolactone. acs.org This approach is notable for its efficiency and the ability to construct complex lactone structures. acs.org

Table 1: Comparison of Selected Lactonization Methodologies

| Starting Material | Reagents/Catalyst | Key Feature | Reference |

|---|---|---|---|

| γ-Hydroxybutanoic acid derivatives | Acid or base catalyst | Fundamental intramolecular esterification. | nih.gov |

| 1,5-Diene with chiral auxiliary | Potassium permanganate | High stereoselectivity induced by the auxiliary. | rsc.org |

| Allylic alcohols | Photoredox/HAT catalyst, Formate salt | Radical-mediated carboxylative cyclization. | acs.org |

| Diols | Cu/TEMPO or Cu/ABNO catalyst, Air | Aerobic oxidative lactonization under mild conditions. | organic-chemistry.org |

Ring-Closing Metathesis Approaches to Oxolane Derivatives

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the formation of cyclic compounds, including those containing oxygen heterocycles. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org

For the synthesis of oxolane derivatives, a precursor containing two terminal alkene functionalities, with one appropriately positioned relative to a hydroxyl group, is required. The initial RCM reaction yields an unsaturated oxolane ring. Subsequent hydrogenation or dihydroxylation of the double bond can then provide the saturated oxolane system. The versatility of RCM allows for the synthesis of a wide range of ring sizes, from 5 to 30-membered rings. organic-chemistry.org The E/Z selectivity of the resulting double bond is often dependent on the ring strain of the product. organic-chemistry.org

The application of RCM is particularly valuable in the synthesis of complex natural products and has been utilized in the formation of macrocycles and polycyclic systems. wikipedia.orgdrughunter.com For example, RCM has been a key step in the total synthesis of manzamine A, where it was used to form a 13-membered ring with high Z-selectivity. wikipedia.org

Enantioselective Catalysis in Oxolane Formation

The development of enantioselective catalytic methods for the synthesis of substituted oxolanes is of paramount importance for accessing chiral building blocks for the pharmaceutical and agrochemical industries. Various strategies have been developed to achieve high levels of enantioselectivity.

One successful approach involves the sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols. chemistryviews.org This method provides access to 2,5-polysubstituted tetrahydrofuran derivatives with high yields and excellent enantioselectivities (up to 97% ee). chemistryviews.org The resulting diastereoisomers are readily separable, and the products can be further transformed into valuable chiral amines. chemistryviews.org

Another strategy employs chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation followed by lactonization to produce enantioenriched α-exo-methylene γ-butyrolactones. organic-chemistry.org This reaction is compatible with a variety of functional groups and proceeds under mild conditions. organic-chemistry.org Gold-catalyzed cyclization of functionalized acetylenic acids also provides an efficient route to γ-lactones, tolerating various functional groups such as esters, alkenes, and alcohols. organic-chemistry.org

Introduction and Modification of the Undecyloxy Side Chain

The undecyloxy [(CH₂)₁₀CH₃] side chain is a long, lipophilic group that significantly influences the physical and biological properties of the parent molecule. Its introduction onto the 5-oxo-oxolane core can be achieved through several established synthetic transformations.

Alkylation and Acylation Strategies

Alkylation and acylation reactions are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing 5-Oxo-2-undecyloxolane-3-carboxylic acid, these reactions can be employed to attach the undecyl group.

A common strategy for forming an ether linkage, such as the undecyloxy group at the 2-position of the oxolane ring, is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group at the 2-position of the lactone precursor to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., bromide, iodide, or tosylate) from an undecyl derivative (e.g., 1-bromoundecane).

Acylation reactions, such as the Friedel-Crafts acylation, are typically used to introduce an acyl group onto an aromatic ring. libretexts.orgyoutube.com While not directly applicable to the aliphatic oxolane core for creating the C-O bond of the ether, related principles of nucleophilic acylation can be considered for creating other linkages if the synthetic strategy is modified. ethz.ch For instance, if a precursor with an amino or other nucleophilic handle is used, acylation with undecanoyl chloride could be a viable step.

Table 2: Selected Alkylation and Acylation Reactions

| Reaction Type | Substrate | Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | 2-Hydroxy-5-oxo-oxolane derivative | Undecyl bromide, Base (e.g., NaH) | Formation of the ether linkage for the undecyloxy side chain. | acs.org |

| Reductive Alkylation | Antibody disulfides | Reducing agent, Alkylating agent | Site-specific conjugation of molecules. | nih.gov |

| Friedel-Crafts Acylation | Aromatic compound | Acyl chloride, Lewis acid (e.g., AlCl₃) | Introduction of an acyl group to an aromatic system; no rearrangement. | libretexts.orgyoutube.com |

| Late-Stage C-H Acylation | Tyrosine-containing peptides | Alcohols, Pd(OAc)₂ | Site-selective acylation of complex molecules. | acs.orgnih.gov |

Cross-Coupling Methodologies for Long-Chain Attachment

Modern cross-coupling reactions, particularly those catalyzed by transition metals like palladium, have revolutionized the synthesis of complex organic molecules. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under mild conditions.

While direct cross-coupling to an sp³-hybridized carbon of the oxolane ring can be challenging, a synthetic strategy could involve the initial formation of a suitably functionalized oxolane. For example, a halogenated or triflated oxolane derivative at the 2-position could potentially undergo a cross-coupling reaction with an organometallic reagent derived from undecane, such as an undecyl Grignard reagent or an undecylboronic acid (in a Suzuki-type coupling).

Alternatively, the undecyl chain could be incorporated into one of the precursors before the ring-forming step. For instance, in a ring-closing metathesis approach, one of the alkene-containing arms of the precursor could be derived from a long-chain alcohol, effectively installing the undecyl group early in the synthetic sequence.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position of the oxolane ring is a key functional handle for derivatization, enabling the synthesis of a diverse range of analogs with potentially modulated biological activities. Standard organic transformations can be applied to this moiety, including esterification, amidation, and reduction.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through various well-established methods. For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, would yield the desired ester. Alternatively, milder conditions involving reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be employed, particularly for sensitive substrates. The synthesis of ethyl 5-oxotetrahydro-2-furancarboxylate is a representative example of such a transformation. nist.gov

Amidation: The synthesis of amides from the carboxylic acid can be accomplished by first converting the acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with a primary or secondary amine. Peptide coupling reagents, for example, are routinely used to facilitate this transformation under mild conditions. The synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has involved the condensation of the carboxylic acid with various amines to form amide linkages. nih.gov

Reduction and Other Transformations: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This alcohol can then be further functionalized. Additionally, the carboxylic acid can be a precursor for the synthesis of other functional groups, such as isocyanates via the Curtius rearrangement.

A summary of potential functionalization reactions of the carboxylic acid moiety is presented in the table below.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | R-OH, H+ | 5-Oxo-2-undecyloxolane-3-carboxylate ester | Esterification |

| This compound | SOCl2, then R2NH | 5-Oxo-2-undecyloxolane-3-carboxamide | Amidation |

| This compound | LiAlH4, then H2O | (4-(hydroxymethyl)-5-undecyloxolan-2-one) | Reduction |

Total Synthesis and Formal Syntheses of Related Natural Products

The γ-butyrolactone core is a common motif in a wide array of natural products exhibiting diverse biological activities. nih.gov The synthetic strategies developed for these molecules can provide a blueprint for the total synthesis of this compound. Key strategies often involve lactonization of a suitable hydroxy acid precursor.

One common approach involves the alkaline hydrolysis of a γ-hydroxy ester followed by acidification to promote intramolecular cyclization. For example, the synthesis of various γ- and δ-lactone natural products has been achieved through the lactonization of corresponding hydroxyalkenoic acids. nih.govjst.go.jp In a potential synthesis of the target compound, a similar strategy could be employed, starting from a precursor containing the undecyl ether and the necessary hydroxyl and carboxylic acid functionalities.

Another powerful method for constructing the γ-butyrolactone ring is through catalytic process. For instance, a direct and highly efficient approach for the synthesis of γ-butyrolactones from allylic alcohols has been developed using a synergistic photoredox and hydrogen atom transfer (HAT) catalysis. acs.org This method involves the radical hydrocarboxylation of the allylic alcohol with CO2 followed by cyclization.

The table below lists some natural products containing the γ-butyrolactone core and highlights key precursors in their synthesis.

| Natural Product | Key Precursor(s) | Synthetic Strategy Highlight |

| (S)-5-hydroxy-2-penten-4-olide | (S)-4,5-dihydroxy-(2E)-pentenoic acid | Lactonization via acid treatment. jst.go.jp |

| Euscapholide | (5R,7S)-7-hydroxy-2-octen-5-olide precursor | Lactonization using 2,4,6-trichlorobenzoyl chloride. nih.gov |

| Various γ-butyrolactones | Allylic alcohols | Radical hydrocarboxylation and cyclization. acs.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of γ-butyrolactones is an area of growing interest, aiming to develop more sustainable and environmentally benign processes. researchgate.net These principles include the use of renewable feedstocks, catalytic methods to reduce waste, and the use of greener solvents.

Renewable Feedstocks: A promising green approach is the utilization of biomass-derived starting materials. For example, γ-butyrolactone (GBL) has been synthesized from 2-furanone, which can be derived from the catalytic oxidation of xylose-derived furfural. nih.gov The hydrogenation of 2-furanone over a palladium catalyst supported on humin-derived activated carbon provides a high-yielding route to GBL. nih.gov This suggests that a renewable route to this compound could potentially be developed from biomass.

Catalytic Methods: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions and with reduced waste generation. The development of base-assisted ring-opening polymerization of γ-butyrolactone to produce biodegradable polyesters highlights the potential of catalytic systems in the chemistry of this scaffold. rsc.org

Alternative Reaction Conditions: The exploration of solvent-free reactions or the use of more environmentally friendly solvents can significantly improve the green credentials of a synthetic process. For instance, research into the synthesis of quinoline (B57606) derivatives has explored greener alternatives to traditional methods that are often unsuitable for large-scale production due to safety and environmental concerns. acs.org

The following table summarizes some green chemistry approaches relevant to the synthesis of the γ-butyrolactone core.

| Green Chemistry Principle | Approach | Example |

| Use of Renewable Feedstocks | Synthesis from biomass-derived 2-furanone | Catalytic hydrogenation of 2-furanone to γ-butyrolactone. nih.gov |

| Catalysis | Base-assisted polymerization | Ring-opening polymerization of γ-butyrolactone using potassium tert-butoxide. rsc.org |

| Greener Solvents/Conditions | Alternative reaction media | Exploration of water as a solvent in the synthesis of heterocyclic compounds. acs.org |

Chemical Reactivity and Transformational Chemistry of 5 Oxo 2 Undecyloxolane 3 Carboxylic Acid

Reactions at the Lactone Carbonyl Group

The γ-lactone, a five-membered cyclic ester, is a prominent feature of the molecule and a primary site for chemical modification. wikipedia.org Its reactivity is largely governed by the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate formed upon nucleophilic attack.

Nucleophilic Acyl Substitution and Ring Opening

The lactone ring of 5-Oxo-2-undecyloxolane-3-carboxylic acid is susceptible to nucleophilic acyl substitution, which typically results in the opening of the five-membered ring. This class of reactions proceeds via the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the ring-oxygen to yield a ring-opened product.

Hydrolysis: In the presence of aqueous acid or base, the lactone can undergo hydrolysis to yield the corresponding γ-hydroxy acid. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by a water molecule. inchem.org Basic hydrolysis, on the other hand, proceeds via direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis is influenced by pH, with the reaction being significantly faster under basic conditions. inchem.org

Aminolysis: The reaction with primary or secondary amines leads to the formation of γ-hydroxy amides. This aminolysis reaction involves the nucleophilic attack of the amine on the lactone carbonyl, followed by ring opening. The rate and success of this reaction can be influenced by the nature of the amine and the reaction conditions. For instance, attaching a substituent with a known field effect value (F) to the alpha position of a γ-butyrolactone can predictably adjust the rate of aminolysis. google.com

Below is a representative table of nucleophilic acyl substitution reactions:

| Reactant | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| This compound | H2O, H+ or OH- | 4-Hydroxy-2-(undecyloxy)pentanedioic acid | Reaction equilibrium favors the ring-opened product, especially under basic conditions. inchem.org |

| This compound | R-NH2 (Primary Amine) | N-alkyl-4-hydroxy-2-(undecyloxy)pentanediamide | Yields a γ-hydroxy amide. google.com |

| This compound | R2NH (Secondary Amine) | N,N-dialkyl-4-hydroxy-2-(undecyloxy)pentanediamide | The reactivity depends on the steric hindrance of the amine. |

Reduction Reactions of the Lactone

The lactone carbonyl group can be reduced to the corresponding diol. The choice of reducing agent is crucial for achieving the desired transformation without affecting the carboxylic acid functionality. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing both the lactone and the carboxylic acid. However, by modifying the hydride reagent, for example by introducing alkoxy groups, the reactivity can be attenuated to achieve selective reduction of the lactone. designer-drug.comwikipedia.org

For instance, sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce lactones under standard conditions. However, its reactivity can be enhanced in the presence of certain additives.

A summary of potential reduction reactions is presented below:

| Reactant | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| This compound | LiAlH4, then H3O+ | 2-(Undecyloxy)pentane-1,4,5-triol | Reduces both the lactone and the carboxylic acid. designer-drug.com |

| This compound | NaBH4, Lewis acid (e.g., LiCl) | 2-(Undecyloxy)tetrahydrofuran-3-carboxylic acid | Selective reduction of the lactone carbonyl to a hydroxyl group may be possible under specific conditions. |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the oxolane ring offers another site for chemical modification, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comlibretexts.org Given the potential for steric hindrance around the carboxylic acid group, more potent esterification methods might be required for higher yields, especially with bulky alcohols. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of sterically hindered carboxylic acids under mild conditions. organic-chemistry.org

Amidation: Similar to esterification, the carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine would lead to an acid-base reaction. DCC is a commonly used coupling agent for this purpose, facilitating the formation of the amide bond by activating the carboxyl group to form a reactive O-acylisourea intermediate. youtube.comlibretexts.orgwikipedia.orgcreative-peptides.com

The following table outlines these transformations:

| Reactant | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| This compound | R-OH, H+ (e.g., H2SO4) | Alkyl 5-oxo-2-undecyloxolane-3-carboxylate | Fischer esterification, typically requires reflux and removal of water to drive the equilibrium. masterorganicchemistry.comlibretexts.org |

| This compound | R-OH, DCC, DMAP | Alkyl 5-oxo-2-undecyloxolane-3-carboxylate | Steglich esterification, suitable for sterically hindered alcohols and proceeds under milder conditions. organic-chemistry.org |

| This compound | R-NH2, DCC | N-Alkyl-5-oxo-2-undecyloxolane-3-carboxamide | DCC-mediated amidation. youtube.comlibretexts.orgwikipedia.orgcreative-peptides.com |

Decarboxylation Pathways

The decarboxylation of this compound, which would involve the loss of carbon dioxide from the carboxyl group, is a potential transformation under certain conditions. The presence of the oxo group (the lactone carbonyl) at the β-position relative to the carboxylic acid suggests that this compound is a β-keto acid derivative, which are known to undergo decarboxylation upon heating. orgsyn.org The reaction likely proceeds through a cyclic transition state involving the enol form of the lactone.

A representative decarboxylation reaction is shown below:

| Reactant | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| This compound | Heat (Δ) | 5-(Undecyloxy)dihydrofuran-2(3H)-one | Decarboxylation is characteristic of β-keto acids and their derivatives. orgsyn.org |

Transformations of the Undecyloxy Alkyl Chain

The long undecyloxy chain provides a lipophilic character to the molecule and can also be a site for chemical modification, although it is generally less reactive than the lactone and carboxylic acid functionalities.

Ether Cleavage: The ether linkage can be cleaved under harsh conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction typically proceeds via an SN2 or SN1 mechanism, depending on the structure of the ether. For a primary alkyl ether like the undecyl group, an SN2 mechanism is expected, leading to the formation of an alcohol at the lactone ring and an undecyl halide.

Oxidative Degradation: The undecyl chain, being a long alkyl chain, can be susceptible to oxidative degradation under certain conditions, such as exposure to strong oxidizing agents or radical initiators. nih.govnih.govlu.se This can lead to the formation of various oxidation products, including alcohols, ketones, and carboxylic acids, through complex radical-mediated pathways. The initial site of oxidation is often the carbon atom adjacent to the ether oxygen.

Potential transformations of the undecyloxy chain are summarized below:

| Reactant | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| This compound | Excess HI, Heat | 5-Hydroxy-oxolane-2-one-3-carboxylic acid and Undecyl iodide | Acid-catalyzed ether cleavage. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com |

| This compound | Strong oxidizing agents (e.g., KMnO4) | Mixture of oxidation products (e.g., aldehydes, carboxylic acids) | Oxidative cleavage of the alkyl chain. nih.govnih.govlu.se |

Oxidation and Reduction of Aliphatic Moieties

The aliphatic moieties of this compound—the undecyl chain and the saturated lactone ring—present several possibilities for oxidation and reduction reactions.

Reduction:

The carbonyl group of the γ-lactone is a primary site for reduction. Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would be expected to open the lactone ring and reduce both the ester and the carboxylic acid functionalities to yield a triol. Milder reducing agents could potentially selectively reduce the carboxylic acid while leaving the lactone intact, or vice versa, depending on the reaction conditions and the use of protecting groups.

Oxidation:

The long undecyl chain, being a saturated hydrocarbon, is generally resistant to oxidation under mild conditions. However, aggressive oxidation could lead to cleavage of the C-C bonds. More specific oxidation could potentially occur at the carbon atom of the ether linkage under certain enzymatic or catalytic conditions. The saturated carbon atoms of the lactone ring could also be subject to oxidation, for instance, by reagents that can perform C-H activation, although this is generally a challenging transformation. mdpi.com

The following table illustrates the potential outcomes of various oxidation and reduction reactions on the parent compound.

| Reaction Type | Reagent | Potential Product(s) | Notes |

| Lactone Reduction | LiAlH₄ | 1,2,4-Trihydroxypentadecane-1,5-diol | Ring opening and reduction of both carbonyls |

| Carboxylic Acid Reduction | BH₃·THF | 5-Oxo-2-undecyloxolane-3-methanol | Selective reduction of the carboxylic acid |

| Full Reduction | H₂/Catalyst (High Pressure/Temp) | Undecyloxytetrahydrofuran-3-methanol | Reduction of lactone and carboxylic acid |

| C-H Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Mixture of degradation products | Non-selective oxidation of the alkyl chain |

This table is illustrative and based on general chemical principles, not on experimental data for the specific compound.

Stereochemical Stability and Epimerization Studies

The this compound molecule possesses at least two stereocenters, at the C2 and C3 positions of the oxolane ring. The undecyloxy group at C2 and the carboxylic acid group at C3 can exist in either a cis or trans relationship to each other.

The stereochemical stability of this compound would be a crucial factor in its synthesis and biological activity. Epimerization, the change in configuration at one stereocenter, is a potential concern.

The stereocenter at C3, being alpha to the lactone's carbonyl group, is susceptible to epimerization under basic conditions. The presence of a base can facilitate the formation of an enolate intermediate, which, upon reprotonation, can lead to a mixture of diastereomers. acs.org The thermodynamic stability of the cis versus trans isomers would dictate the final ratio of products upon equilibration. Generally, the trans isomer, where the bulky substituents are on opposite sides of the ring, is thermodynamically more stable. acs.org

The stereocenter at C2, part of an acetal-like linkage, is generally more stable under basic and neutral conditions. However, under acidic conditions, protonation of the ether oxygen could lead to ring-opening and potential epimerization upon ring-closure.

Studies on similar substituted tetrahydrofurans and lactones have shown that the stereochemical outcome of reactions can be highly dependent on the reagents and conditions used. acs.orgchemistryviews.org

Generation of Chemically Modified Derivatives for Structure-Activity Relationship (SAR) Studies

To investigate the structure-activity relationship (SAR) of this compound for any potential biological activity, a library of chemically modified derivatives would need to be synthesized. researchgate.netnih.govmdpi.comnih.gov The modifications would systematically alter different parts of the molecule to probe which structural features are essential for activity.

Key modifications could include:

Variation of the Alkyl Chain: The length and branching of the undecyl group could be altered (e.g., replacing it with shorter or longer alkyl chains, or introducing branching or unsaturation). This would probe the importance of the lipophilic tail for activity.

Modification of the Carboxylic Acid: The carboxylic acid could be converted to its corresponding esters, amides, or alcohols. These changes would explore the role of the acidic proton and the carbonyl group in potential interactions with a biological target. nih.gov

Modification of the Lactone Ring: The lactone could be replaced with other heterocyclic systems, or its substituents could be varied. Ring-opening of the lactone to the corresponding hydroxy acid would also be an important derivative to test.

The following table provides a hypothetical framework for an SAR study.

| Derivative No. | Modification from Parent Compound | Rationale for Modification | Hypothetical Activity |

| 1 | (Parent Compound) | Baseline | 1x |

| 2 | 2-Pentyloxy (shorter chain) | Investigate importance of chain length | 0.5x |

| 3 | 2-Pentadecyloxy (longer chain) | Investigate importance of chain length | 1.2x |

| 4 | 3-Carboxamide | Remove acidic proton, introduce H-bond donor | 0.8x |

| 5 | 3-Methyl Ester | Mask carboxylic acid, increase lipophilicity | 0.9x |

| 6 | Ring-opened hydroxy acid | Determine if lactone ring is essential | <0.1x |

This table is for illustrative purposes only. The "Hypothetical Activity" is not based on any real data.

Advanced Analytical Characterization of 5 Oxo 2 Undecyloxolane 3 Carboxylic Acid

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and elucidating the structure of novel compounds. For 5-Oxo-2-undecyloxolane-3-carboxylic acid, HRMS would provide the accurate mass of the molecular ion, from which its elemental formula (C₁₆H₂₈O₅) can be confirmed. Electrospray ionization (ESI) in negative ion mode would likely be the preferred method, detecting the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) experiments would be crucial for structural confirmation by analyzing the fragmentation patterns. The fragmentation of this compound is expected to follow predictable pathways characteristic of carboxylic acids and esters. Key fragmentation would likely involve the loss of the undecyl side chain, cleavage of the oxolane ring, and decarboxylation.

Predicted Fragmentation Patterns in ESI-MS/MS:

| Predicted Fragment m/z | Proposed Lost Neutral Fragment | Structural Origin |

| [M-H]⁻ | - | Parent Molecule |

| [M-H - 156]⁻ | C₁₁H₂₄ | Loss of the undecyl group |

| [M-H - 44]⁻ | CO₂ | Decarboxylation from the carboxylic acid |

| [M-H - 18]⁻ | H₂O | Loss of water |

This table is predictive and based on common fragmentation behaviors of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure and stereochemistry of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for the full assignment of this compound.

The ¹H NMR spectrum is expected to show characteristic signals for the protons on the oxolane ring, the undecyl chain, and the acidic proton of the carboxylic acid. The acidic proton would appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm). sigmaaldrich.com The protons on the carbon adjacent to the carboxylic acid are anticipated to resonate in the 2-3 ppm region. sigmaaldrich.com

The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the lactone, the carbonyl carbon of the carboxylic acid (expected around 160-180 ppm), the carbons of the oxolane ring, and the carbons of the undecyl chain. sigmaaldrich.com

Advanced 2D NMR techniques would be employed to establish connectivity and stereochemistry. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) would be critical in determining the relative stereochemistry of the substituents on the oxolane ring by measuring through-space proton-proton interactions.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 170 - 180 |

| Lactone Carbonyl (C=O) | - | 175 - 185 |

| Oxolane Ring Protons/Carbons | 2.0 - 5.0 (m) | 30 - 80 |

| Undecyl Chain Protons/Carbons | 0.8 - 1.6 (m) | 14 - 35 |

| Methylene adjacent to Oxygen (-OCH₂-) | 3.4 - 3.8 (t) | 65 - 75 |

This table contains estimated chemical shift ranges based on analogous structures.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. High-performance liquid chromatography (HPLC) would be the primary method for both purification and analysis.

A reversed-phase HPLC method, likely using a C18 column, would be suitable for purity assessment. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic or acetic acid) to ensure the carboxylic acid is in its protonated form. Detection could be achieved using a UV detector (if the molecule has a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer.

Gas chromatography (GC) could also be employed, but would require derivatization of the carboxylic acid to a more volatile ester form, for example, through silylation. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide an unambiguous determination of its three-dimensional structure, including the absolute stereochemistry if a suitable crystal is obtained. This technique would definitively establish the bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process would involve growing a high-quality single crystal of the compound, which can be a challenging and time-consuming step. The crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Chiral Analysis Techniques

This compound possesses multiple chiral centers, meaning it can exist as several stereoisomers. Chiral analysis techniques are therefore crucial to separate and quantify these different stereoisomers (enantiomers and diastereomers).

Chiral HPLC is the most common method for the enantiomeric separation of carboxylic acids. This would involve the use of a chiral stationary phase (CSP), such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). The choice of mobile phase, often a mixture of alkanes and alcohols, would be optimized to achieve baseline separation of the enantiomers.

Alternatively, chiral derivatizing agents could be used to convert the enantiomers into diastereomers, which can then be separated on a standard (achiral) HPLC column. Chiral NMR spectroscopy, using a chiral solvating agent, could also be employed to differentiate between enantiomers.

Investigations into the Biological Activity and Molecular Mechanisms of 5 Oxo 2 Undecyloxolane 3 Carboxylic Acid

Enzymatic Target Identification and Inhibition Studies

Direct enzymatic target identification for 5-Oxo-2-undecyloxolane-3-carboxylic acid has not been reported. However, studies on analogous compounds, particularly those containing a lactone ring, suggest potential interactions with key enzymes.

Interaction with Key Metabolic Enzymes

Research into structurally similar lactone-containing compounds indicates that they can act as inhibitors of crucial bacterial enzymes. For instance, certain sesquiterpene lactones have been identified as potent, irreversible inhibitors of the bacterial enzyme MurA, which is essential for peptidoglycan biosynthesis. nih.gov These lactones covalently bind to a cysteine residue in the enzyme's active site. nih.gov Given the presence of the oxolanone ring, a type of lactone, in this compound, it is plausible that it could exhibit similar inhibitory activity against bacterial metabolic enzymes.

Furthermore, some enzymes have demonstrated lactonase activity, meaning they can hydrolyze lactone rings. Enzymes like AiiA lactonase and certain metallo-β-lactamases can act on fungal quorum sensing molecules that contain lactone structures. mdpi.com This suggests a potential for enzymatic degradation of this compound by certain microorganisms, which could be a mechanism of resistance.

Modulation of Signal Transduction Pathways

While no specific studies have linked this compound to signal transduction pathways, related lactone compounds have been shown to modulate various signaling cascades, particularly in the context of cancer cell proliferation.

Sesquiterpene lactones have been reported to interfere with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often activated in cancer and inflammatory diseases. nih.gov The modulation of this pathway can lead to anti-inflammatory and antiproliferative effects. nih.gov Additionally, some lactones have been found to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is crucial for tumor cell survival and proliferation. nih.govbiomolther.org The inhibitory activity is often linked to the stereochemistry of the lactone molecule. nih.govbiomolther.org It is conceivable that this compound could engage with similar pathways, although this requires experimental verification.

Receptor Binding and Modulation Assays

There is no available data from receptor binding and modulation assays for this compound. Research on structurally similar compounds in this specific area is also limited. However, the general approach for such investigations involves using radioligand binding assays to determine the affinity of a compound for specific receptors. For example, studies on arylcarboxamide derivatives have used this method to assess their binding to sigma-1 and sigma-2 receptors. nih.gov To understand the potential receptor interactions of this compound, similar assays targeting a range of receptors would be necessary.

Cellular Effects in Model Systems

Direct studies on the cellular effects of this compound in model systems are not present in the current scientific literature. However, research on related oxopyrrolidine and lactone derivatives provides insights into potential antiproliferative and antimicrobial activities.

Antiproliferative Mechanisms in Cellular Models (e.g., cancer cell lines, excluding clinical implications)

Derivatives of 5-oxopyrrolidine have demonstrated antiproliferative activity against various cancer cell lines. For instance, certain synthesized 5-oxopyrrolidine derivatives have been shown to suppress the viability of the A549 human lung adenocarcinoma cell line. nih.govnih.gov The antiproliferative effects appear to be structure-dependent, with specific substitutions on the pyrrolidinone ring influencing the potency. nih.gov

Similarly, various natural and synthetic lactones have been investigated for their anticancer properties. Sesquiterpene lactones, for example, exhibit antiproliferative effects on human cancer cells, and this activity is often correlated with their ability to inhibit signaling pathways like STAT3. nih.govbiomolther.org The α-methylene-γ-butyrolactone moiety present in many of these compounds is considered a key pharmacophore responsible for their cytotoxicity.

Table 1: Antiproliferative Activity of Selected 5-Oxopyrrolidine Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| 5-Oxopyrrolidine derivative with 5-nitrothiophene substituent | A549 (Human Lung Adenocarcinoma) | Potent anticancer activity | nih.govnih.gov |

Note: This table is based on the activities of related compounds and not this compound.

Antimicrobial Modalities and Resistance Mechanisms (e.g., bacterial, fungal targets)

The antimicrobial potential of lactones and their derivatives is well-documented. nih.gov The presence of an α,β-unsaturated lactone ring can lead to irreversible binding to biological molecules through Michael addition, which is often associated with their antimicrobial and cytotoxic effects. nih.gov

Studies on 5-oxopyrrolidine derivatives have revealed promising and selective antimicrobial activity, particularly against Gram-positive pathogens. nih.gov For instance, a 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent has shown significant activity against multidrug-resistant Staphylococcus aureus strains. nih.govnih.gov The antimicrobial action of some lactones is attributed to their ability to disrupt the integrity of the cell membrane. nih.gov

Resistance mechanisms to such compounds could involve enzymatic degradation of the lactone ring, as seen with certain lactonases, or alterations in the drug target, such as mutations in the binding site of an enzyme. nih.govmdpi.com

Table 2: Antimicrobial Activity of Selected Lactone and Oxopyrrolidine Derivatives

| Compound/Compound Class | Target Organism | Activity (MIC values) | Reference |

|---|---|---|---|

| Guaianolide-type lactones | S. aureus | 0.32 - 1.4 µg/mL | nih.gov |

| E. fergusonii | 1.7 - 3.5 µg/mL | nih.gov | |

| Sesquiterpene lactone mixture | P. aeruginosa | 46.8 µg/mL | nih.gov |

| S. aureus | 62.5 µg/mL | nih.gov |

Note: This table is based on the activities of related compounds and not this compound. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Anti-inflammatory Pathways and Cellular Responses

Some related compounds, such as the quorum sensing molecule 3-oxo-C12:2-HSL, which also features a lactone ring and a carbon chain, have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways like JAK-STAT and NF-κB. nih.gov This molecule was observed to decrease the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in immune cells. nih.gov Such compounds can also lead to an increase in intracellular calcium levels, a key event in cellular signaling. nih.gov While these findings relate to a structurally analogous molecule, direct evidence for this compound's involvement in these specific pathways is not yet established.

In Vitro and Ex Vivo Pharmacological Profiling (excluding human clinical data)

The in vitro and ex vivo pharmacological profile of this compound is not well-defined in the current scientific literature. Pharmacological profiling of novel chemical entities is a critical step in drug discovery, providing insights into their potential therapeutic effects and mechanisms of action.

For context, studies on other novel carboxylic acid derivatives have been conducted to assess their biological activities. For example, newly synthesized amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety were evaluated for their antiproliferative and anti-inflammatory properties in cultures of human peripheral blood mononuclear cells (PBMCs). mdpi.com These studies measured effects on the synthesis of key cytokines such as TNF-α, IL-6, and IL-10. mdpi.com Similarly, lipophilic quinolone derivatives have been tested for their antibacterial activities against various human pathogens, with minimum inhibitory concentration (MIC) values being a key metric. researchgate.net

A comprehensive in vitro and ex vivo pharmacological assessment of this compound would likely involve a similar battery of tests.

Interactive Data Table: Hypothetical In Vitro Pharmacological Profile

Below is a hypothetical data table illustrating the kind of data that would be generated from in vitro pharmacological profiling. Note: This data is illustrative and not based on actual experimental results for this compound.

| Assay Type | Target | Cell Line/System | Endpoint Measured | Hypothetical Result |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | RAW 264.7 Macrophages | IC₅₀ | 15 µM |

| Cytokine Release | Lipopolysaccharide (LPS)-stimulated PBMCs | Human PBMCs | Inhibition of TNF-α | 45% at 10 µM |

| Cytotoxicity | Cell Viability | HEK293 | CC₅₀ | > 100 µM |

| Antibacterial | Growth Inhibition | Staphylococcus aureus | MIC | 64 µg/mL |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

There is a lack of specific structure-activity relationship (SAR) and structure-property relationship (SPR) studies for derivatives of this compound in the available literature. SAR studies are fundamental to medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity.

General principles from related classes of compounds can offer insights into potential SAR trends. For instance, in a series of antimalarial 4-oxo-3-carboxyl quinolones, it was found that an ethyl carboxylate at the 3-position was superior to a carboxylic acid or a carboxylic amide for antimalarial potency. nih.gov The presence of a 4-oxo moiety was also critical for activity. nih.gov Furthermore, the position of substituents on aromatic rings can cause large variations in biological activity. nih.gov

For amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, the presence of specific substituents, such as a 2-pyridyl group, was found to be crucial for antiproliferative activity. mdpi.com The introduction of a double bond within the cyclohexene (B86901) ring also enhanced this activity. mdpi.com

These examples underscore the importance of systematic modifications to a lead compound to map out its SAR and SPR, which is a necessary step for optimizing its therapeutic potential. Future research on this compound would need to synthesize and test a range of derivatives to establish these relationships.

Theoretical and Computational Approaches to 5 Oxo 2 Undecyloxolane 3 Carboxylic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules like C75, which in turn governs their reactivity. Methods such as Density Functional Theory (DFT) are employed to compute various molecular properties. nih.govchemrevlett.com For instance, DFT can be used to determine the stability, dipole moment, and global reactivity parameters of a molecule. chemrevlett.com

While specific quantum chemical studies solely focused on C75 are not extensively documented in publicly available literature, the principles of these calculations are broadly applied to similar organic molecules. For example, in the study of other lactones, DFT calculations at the M06-2X/6-31+G(d,p) level of theory have been used for geometry optimizations. umn.edu Such calculations would allow for the determination of the most stable three-dimensional conformation of the C75 molecule.

Furthermore, quantum chemical methods can predict key electronic descriptors that are crucial for understanding reactivity. These include:

Electron Affinity (EA): The energy released when an electron is added to a neutral atom or molecule to form a negative ion.

Ionization Energy (IE): The energy required to remove an electron from a gaseous atom or ion.

Proton Affinity (PA): The negative of the enthalpy change at standard conditions when a proton is added to a neutral atom or molecule.

These parameters, while not specifically published for C75, are routinely calculated for organic molecules to understand their chemical behavior. researchgate.net For example, for the triradical DMX, the calculated EA is 1.1 eV, IE is 7.50 eV, and PA is 401 kcal/mol. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Organic Molecules (Note: Data for C75 is not publicly available; this table presents examples of parameters that would be calculated.)

| Parameter | Description | Example Value (for DMX) researchgate.net |

| Electron Affinity (EA) | Energy released upon gaining an electron. | 1.1 eV |

| Ionization Energy (IE) | Energy required to remove an electron. | 7.50 eV |

| Proton Affinity (PA) | Enthalpy change upon protonation. | 401 kcal/mol |

These calculations provide a foundational understanding of the molecule's intrinsic properties, which is essential for predicting its interaction with biological targets.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of C75, docking studies are crucial for understanding how it interacts with the active site of its target, fatty acid synthase (FAS). doi.org C75 is known to bind to the β-ketoacyl synthase (KS) and thioesterase (TE) domains of human FAS. researchgate.net

Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between C75 and the amino acid residues of the FAS active site. This information is invaluable for explaining the inhibitory mechanism of C75 and for designing more potent inhibitors. nih.govnih.gov For instance, in the development of new FAS inhibitors, molecular docking is used to predict the binding modes and energies of novel compounds, helping to prioritize which ones to synthesize and test. doi.orgsamipubco.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the C75-FAS complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex, including conformational changes in both the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. nih.govfarmaciajournal.com QSAR studies are instrumental in the design of new C75 derivatives with potentially enhanced antitumor activity. researchgate.net

In a typical QSAR study, a set of C75 derivatives with known biological activities (e.g., IC50 values against a cancer cell line) is used. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, physicochemical, geometrical, or quantum-mechanical. nih.gov

Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthetic efforts towards more promising compounds. nih.govjapsonline.com

Table 2: Key Components of a QSAR Study for C75 Derivatives

| Component | Description | Example |

| Dataset | A series of C75 analogs with measured biological activity. | A set of novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives with anticancer activity. nih.gov |

| Molecular Descriptors | Numerical values representing molecular properties. | SpMax2_Bhp (maximum absolute eigenvalue of Barysz matrix weighted by polarizability). nih.gov |

| Statistical Model | An equation relating descriptors to activity. | A multiple linear regression model with a high correlation coefficient (R²). nih.gov |

| Validation | Testing the predictive power of the model. | Internal and external validation techniques, Y-randomization. nih.gov |

The ultimate goal of QSAR modeling is to identify the key structural features that are important for the desired biological effect, which can then be incorporated into the design of new and improved C75 analogs.

De Novo Design and Virtual Screening for Novel Analogs

De novo design and virtual screening are powerful computational strategies for the discovery of novel drug candidates. doi.org These methods are particularly relevant in the search for new FAS inhibitors with improved properties compared to C75. nih.govaacrjournals.orgnih.govescholarship.org

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a drug target, such as FAS. doi.org This can be done using either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule like C75 is used as a template to search for similar molecules. In structure-based virtual screening, the three-dimensional structure of the target protein (FAS) is used to dock and score a large number of compounds. doi.org

De novo design , on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for the target protein. This is often done by assembling molecular fragments in the active site of the target.

Both virtual screening and de novo design have been successfully applied to the discovery of novel FAS inhibitors. doi.org For example, a pharmacophore model based on the crystal structure of the human KS domain of FAS was used as a 3D query to screen a chemical database, leading to the discovery of a new FAS inhibitor. doi.org

Computational Prediction of Spectroscopic Properties

Computational methods can be used to predict the spectroscopic properties of molecules like C75, which can aid in their characterization. umn.edunih.gov For instance, quantum chemical calculations can predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of a molecule.

The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts. umn.edu By comparing the computed spectra with experimental data, it is possible to confirm the structure of a synthesized compound or to study its conformational dynamics. For a series of seven-membered lactones, DFT geometry optimizations combined with GIAO NMR chemical shift calculations provided computed chemical shifts that were in good agreement with experimental data. umn.edu

Similarly, computational methods can predict the vibrational frequencies that would be observed in an IR spectrum. This can be useful for identifying the functional groups present in a molecule and for confirming its identity.

Potential Applications and Future Directions in 5 Oxo 2 Undecyloxolane 3 Carboxylic Acid Research

Role as a Synthetic Intermediate for Complex Molecules

There is currently no published research detailing the use of 5-Oxo-2-undecyloxolane-3-carboxylic acid as a synthetic intermediate in the preparation of more complex molecules.

Development of Biochemical Probes and Tool Compounds

No studies have been identified that explore the development of biochemical probes or tool compounds derived from this compound.

Remaining Challenges and Open Questions in this compound Research

The primary challenge in the research of this compound is the foundational lack of any published studies. Key open questions include its basic chemical and physical properties, effective synthetic routes, and potential biological activities.

Emerging Methodologies and Interdisciplinary Research Opportunities

Given the absence of existing research, any investigation into this compound would represent an emerging methodology. Interdisciplinary research opportunities would be contingent on the discovery of any significant chemical or biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.